molecular formula C17H15N3O4 B14779062 Pomalidomide-5'-C2-alkyne

Pomalidomide-5'-C2-alkyne

Cat. No.: B14779062
M. Wt: 325.32 g/mol
InChI Key: GNBCSKILSOASBF-UHFFFAOYSA-N
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Description

Contextualizing Targeted Protein Degradation (TPD) and PROTAC Technology

Targeted Protein Degradation (TPD) is a revolutionary strategy in drug discovery that utilizes the cell's own machinery to eliminate disease-causing proteins. crownbio.com Unlike traditional inhibitors that only block a protein's function, TPD aims for the complete removal of the target protein. crownbio.com This approach leverages the ubiquitin-proteasome system (UPS), the natural process for protein disposal within the cell. crownbio.com

A leading TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs). tocris.com PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. crownbio.comresearchgate.net By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. bio-techne.com This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, a process called polyubiquitination. acs.org The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery. crownbio.comacs.org A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein copies and can be reused in subsequent cycles. crownbio.comacs.org This catalytic action allows them to be effective at very low doses. bio-techne.com

Table 1: Key Components of PROTAC Technology

Component Function
Target Protein Ligand Selectively binds to the disease-causing protein of interest (POI).
E3 Ligase Ligand Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL).
Linker Covalently connects the two ligands, facilitating ternary complex formation.
Ternary Complex The transient structure formed by the PROTAC, POI, and E3 ligase.
Ubiquitination The process of attaching ubiquitin tags to the POI.

| Proteasome | The cellular machinery that degrades the ubiquitinated POI. |

Pomalidomide (B1683931) Derivatives as Cereblon (CRBN) E3 Ligase Ligands in Chemical Biology

Pomalidomide, along with its parent compounds thalidomide (B1683933) and lenalidomide (B1683929), are well-known immunomodulatory drugs (IMiDs). researchgate.net A critical discovery revealed that their therapeutic effects are mediated through their binding to Cereblon (CRBN), a substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex. frontiersin.orgmedchemexpress.com This interaction induces the degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). frontiersin.org

This inherent ability to hijack the CRBN E3 ligase has made pomalidomide and its derivatives highly valuable components in the design of PROTACs. researchgate.net Researchers have extensively modified the pomalidomide scaffold to create ligands that can be incorporated into PROTACs. frontiersin.org These derivatives serve as the E3 ligase-recruiting moiety, guiding the entire PROTAC complex to the CRBN ligase. dcchemicals.com Functionalization often occurs at the C4 or C5 position of the phthalimide (B116566) ring, allowing for the attachment of a linker without disrupting the crucial binding to CRBN via the glutarimide (B196013) ring. nih.govresearchgate.net The use of pomalidomide-based ligands is prevalent in the development of PROTACs targeting a wide array of proteins implicated in various diseases. researchgate.netfrontiersin.org

Table 2: Properties of Pomalidomide as a CRBN Ligand

Property Description
Target E3 Ligase Cereblon (CRBN)
Binding Site Binds to CRBN via its glutarimide ring. nih.gov
Mechanism Acts as a "molecular glue" to induce proximity between CRBN and neosubstrates. medchemexpress.com
Application in PROTACs Used as the E3 ligase-recruiting handle. researchgate.net

| Modification Sites | The phthalimide ring (e.g., C4 and C5 positions) is commonly modified for linker attachment. nih.gov |

Elucidating the Strategic Role of Alkyne Functionality in Advanced Chemical Probes for Biological Systems

The alkyne functional group, particularly a terminal alkyne, is a powerful tool in chemical biology and drug discovery due to its unique reactivity. rsc.org Its primary strategic role lies in its utility in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". rsc.orgmedchemexpress.com This reaction is highly efficient, specific, and occurs under mild conditions, making it ideal for creating complex molecules like PROTACs. medchemexpress.com

In the context of advanced chemical probes, the alkyne serves as a versatile chemical handle. rsc.org By incorporating an alkyne into a molecule like a pomalidomide derivative, a "degrader building block" is created. tenovapharma.comtenovapharma.com This building block, such as Pomalidomide-5'-C2-alkyne, can be readily and reliably conjugated to a variety of other molecules that contain a complementary azide (B81097) group. medchemexpress.comsigmaaldrich.com This modular approach allows for the rapid synthesis of libraries of PROTACs, where different target-binding ligands, linkers, and E3 ligase ligands can be systematically combined and tested. medchemexpress.comsigmaaldrich.com This accelerates the discovery and optimization of effective protein degraders. nih.govrsc.org The alkyne functionality enables researchers to visualize, quantify, and analyze the function of tagged molecules within biological systems. rsc.org

Table 3: Chemical Profile of this compound

Identifier Value
Compound Name This compound
CAS Number 2357113-11-0 tenovapharma.com
Molecular Formula C₁₇H₁₅N₃O₄ tenovapharma.com
Molecular Weight 325.324 g/mol tenovapharma.com
Key Functional Groups Pomalidomide (CRBN Ligand), Terminal Alkyne (Click Chemistry Handle)

| Primary Application | Degrader building block for PROTAC synthesis. tenovapharma.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

5-(but-3-ynylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H15N3O4/c1-2-3-8-18-10-4-5-11-12(9-10)17(24)20(16(11)23)13-6-7-14(21)19-15(13)22/h1,4-5,9,13,18H,3,6-8H2,(H,19,21,22)

InChI Key

GNBCSKILSOASBF-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Synthetic Strategies and Chemical Diversification of Pomalidomide 5 C2 Alkyne Analogues

Methodologies for the Chemical Synthesis of Pomalidomide-Alkyne Conjugates

The synthesis of pomalidomide-alkyne conjugates is pivotal for their use as building blocks in the creation of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). A common and direct approach involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an appropriate amine-containing alkyne.

One documented synthesis of a pomalidomide-alkyne derivative involves the reaction of 4-fluorothalidomide with propargylamine (B41283). rsc.org However, this reaction, when conducted in dimethylformamide (DMF), has been reported to produce the desired product in a modest yield of 25%, with a notable byproduct resulting from the transformylation of propargylamine by the solvent. rsc.org This side reaction highlights a challenge in this synthetic route, where the solvent can participate in the reaction, leading to reduced yields and the formation of impurities.

To address the often low yields and byproduct formation associated with these methods, optimized strategies have been developed. nih.govrsc.org Research has shown that secondary amines generally provide higher yields in SNAr reactions with 4-fluorothalidomide compared to their primary amine counterparts. rsc.orgrsc.org This observation has been exploited to enhance the synthesis of various pomalidomide (B1683931) derivatives. rsc.orgrsc.org

Another key strategy for synthesizing pomalidomide-alkyne conjugates is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method allows for the efficient conjugation of a pomalidomide-azide precursor with an alkyne-containing molecule, or vice versa. For instance, a JQ1-pomalidomide conjugate was synthesized in a 67% yield through a CuAAC reaction between a pomalidomide-alkyne and a JQ1-azide without the need for intermediate purification. rsc.orgnih.govrsc.org This approach demonstrates the robustness and efficiency of click chemistry in generating complex pomalidomide derivatives.

Furthermore, one-pot synthesis methodologies have been developed to streamline the production of pomalidomide-based protein degraders. nih.gov These methods can significantly reduce the number of synthetic steps, time, and cost by avoiding protection and deprotection steps that are often necessary in traditional multi-step syntheses. nih.gov For example, a one-pot method for preparing JQ1-pomalidomide conjugates has been reported with yields reaching up to 62%. rsc.orgnih.govrsc.org

The table below summarizes the yields of various pomalidomide derivatives synthesized from primary amine nucleophiles, illustrating the impact of the amine structure on reaction efficiency.

Amine NucleophileProductYield (%)
Propargylamine2a25
Benzylamine2d68
4-Methoxyaniline2h64
Ethanolamine2fModerate-Good
Propanolamine2gModerate-Good
Glycine (B1666218)2j13
Glycine t-butyl ester2i53

Data sourced from a study by Derksen and coworkers, where reactions were performed on a 0.45 mmol scale of 4-fluorothalidomide with 1.1 equivalents of amine and 3.0 equivalents of DIPEA in DMSO. rsc.org

Design and Optimization of Linker Architectures for Pomalidomide-5'-C2-alkyne Derivatives

The linker component of pomalidomide-alkyne derivatives is a critical determinant of the final molecule's biological activity, particularly in the context of PROTACs. The length, rigidity, and composition of the linker can significantly influence the efficacy of the resulting degrader. The C2-alkyne handle on pomalidomide provides a convenient attachment point for a wide variety of linker structures.

Linker design often involves varying the length and composition to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Commercially available pomalidomide-alkyne derivatives feature a range of linkers, including simple alkyl chains (C2, C3, C4, C5 alkynes) and polyethylene (B3416737) glycol (PEG) chains of varying lengths (PEG1 to PEG6). tenovapharma.com PEG linkers are often employed to improve solubility and pharmacokinetic properties.

The attachment of the linker to the pomalidomide core is typically at the 4- or 5-position of the phthalimide (B116566) ring. The synthesis of this compound, for example, involves functionalization at the 5-position. tenovapharma.com This specific placement can influence the binding affinity to the cereblon (CRBN) E3 ligase.

Parallel Synthesis Approaches for High-Throughput Generation of this compound Based Libraries

The empirical nature of optimizing PROTACs and other complex molecules necessitates the synthesis and screening of large numbers of analogues. researchgate.net Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the rapid generation of extensive libraries of compounds. researchgate.netnih.gov This high-throughput approach allows for the systematic exploration of structure-activity relationships (SAR). researchgate.net

The use of this compound as a building block is particularly amenable to parallel synthesis. The alkyne group serves as a universal handle for conjugation with a diverse set of azide-functionalized molecules via click chemistry. This modular approach allows for the rapid assembly of a library of pomalidomide derivatives with varied linkers and target-binding moieties.

Parallel synthesis can be conveniently performed in multiwell plates, allowing for the simultaneous synthesis of hundreds of compounds. researchgate.net The resulting libraries can then be directly screened in biological assays, often without the need for extensive purification of each individual compound. researchgate.net This "synthesize-and-screen" workflow dramatically reduces the time and resources required for lead discovery and optimization. researchgate.net

For example, a library of pomalidomide-based protein degraders can be generated by reacting this compound with a collection of azide-functionalized linkers and protein-of-interest (POI) binders in a parallel format. This strategy facilitates the rapid exploration of linker length, composition, and attachment points, which are all critical parameters for designing effective PROTACs. researchgate.net The ability to quickly generate and test a wide array of analogues is a significant advantage in the development of novel therapeutics based on the pomalidomide scaffold.

Pomalidomide 5 C2 Alkyne in Targeted Protein Degradation Protac Research

Molecular Mechanism of Action in PROTAC Constructs Incorporating Pomalidomide-5'-C2-alkyne

The efficacy of PROTACs containing this compound hinges on their ability to orchestrate a series of molecular events, culminating in the selective destruction of a target protein. This process is initiated by the recruitment of the Cereblon E3 ubiquitin ligase complex, followed by the formation of a stable ternary complex and subsequent ubiquitination of the target protein.

Formation and Characterization of Degrader-Induced Ternary Complexes

Once the this compound-containing PROTAC has engaged CRBN, the ligand attached to the other end of the molecule simultaneously binds to the target protein of interest (POI). This dual binding results in the formation of a key intermediate known as the degrader-induced ternary complex, consisting of the POI, the PROTAC, and the CRBN E3 ligase. nih.gov The stability and conformation of this ternary complex are critical for the subsequent steps in the degradation process. nih.govresearchgate.net The formation of this complex is often a cooperative process, where the binding of one protein can enhance the affinity for the other. nih.gov Various biophysical techniques, such as surface plasmon resonance (SPR), bio-layer interferometry (BLI), and fluorescence polarization (FP), are employed to characterize the formation and stability of these ternary complexes. researchgate.net Computational modeling approaches, like Rosetta, are also used to predict and understand the structure and dynamics of these complexes. nih.gov

Principles of Substrate Recognition and Ubiquitination within Ternary Complexes

Within the assembled ternary complex, the E3 ligase is positioned to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein. explorationpub.comnih.gov This process, known as ubiquitination, marks the target protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein disposal. explorationpub.com The specific lysine residues that are ubiquitinated can be influenced by the geometry and flexibility of the ternary complex. The efficiency of this ubiquitination step is a major determinant of the PROTAC's degradation potency.

Rational Design and Structure-Activity Relationship (SAR) Studies for this compound PROTACs

The design of effective PROTACs is a multifactorial challenge, with the linker connecting the pomalidomide (B1683931) moiety to the target protein ligand playing a pivotal role. Structure-activity relationship (SAR) studies are crucial for optimizing PROTAC performance by systematically modifying the linker and observing the impact on degradation efficacy.

Impact of Linker Length, Composition, and Rigidity on PROTAC Efficacy

Length: The optimal linker length is highly dependent on the specific target protein and the binding sites of the warhead and E3 ligase ligand. A linker that is too short may prevent the formation of a stable ternary complex, while one that is too long could lead to unproductive binding modes. scholaris.ca

Composition: The inclusion of atoms like oxygen in PEG linkers can alter the linker's properties, such as solubility and flexibility, which in turn can affect ternary complex formation and cell permeability. explorationpub.com

Rigidity: The rigidity of the linker can also be a critical factor. More rigid linkers may pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, while flexible linkers can allow for more induced-fit interactions. nih.gov

Systematic variation of these linker properties is a common strategy in PROTAC optimization. For example, libraries of PROTACs with different linker lengths and compositions are often synthesized and screened to identify the most potent degraders. explorationpub.comsigmaaldrich.com

Influence of Exit Vector Modification on Target Selectivity and Off-Target Engagement

The "exit vector" refers to the attachment point of the linker on the pomalidomide scaffold. The 5-position of the phthalimide (B116566) ring is a commonly used attachment point, and modifications at or near this position can have a profound impact on the PROTAC's activity and selectivity. nih.gov

Research has shown that altering the exit vector can influence the degradation of not only the intended target but also off-target proteins. For instance, modifications at the C5 position of the pomalidomide ring have been shown to reduce the unwanted degradation of certain zinc-finger (ZF) proteins, a known off-target effect of some pomalidomide-based PROTACs. nih.gov Specifically, the use of a C5-alkyne exit vector has been demonstrated to significantly decrease off-target effects compared to other C5 modifications. nih.gov This highlights the importance of carefully considering the exit vector in the design of highly selective PROTACs.

Advanced PROTAC Applications Enabled by this compound

The strategic incorporation of a C2-alkyne group at the 5-position of the pomalidomide phthalimide ring has created a versatile and powerful chemical handle for the synthesis of advanced Proteolysis Targeting Chimeras (PROTACs). This terminal alkyne functionality is ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility allow for the modular and reliable assembly of complex bifunctional molecules. The this compound building block serves as a foundational component for developing next-generation PROTACs with enhanced properties, including multivalent architectures and conditional activity.

Development of Dual-Ligand and Multi-E3 Ligase Recruiting PROTACs

The modular nature of PROTAC synthesis enabled by the pomalidomide-alkyne motif has facilitated the exploration of architectures beyond the conventional one-to-one ligand design. These advanced designs aim to improve degradation potency and potentially overcome resistance mechanisms.

Dual-Ligand PROTACs: Research has shown that increasing the valency of a PROTAC can lead to superior protein degradation. nih.gov Dual-ligand PROTACs, which feature two copies of a protein of interest (POI) ligand and two copies of an E3 ligase ligand, have been developed to promote the formation of more stable and long-lived ternary complexes. nih.gov In a convergent synthesis approach, a pomalidomide-alkyne derivative can be efficiently coupled with a dimeric, azide-functionalized POI ligand via the CuAAC reaction. nih.gov

Studies comparing these dual-ligand structures to their conventional single-ligand counterparts have demonstrated significant gains in efficacy. For example, dual-ligand PROTACs targeting BRD proteins showed a notable increase in degradation potency. nih.gov This enhanced activity is attributed to the higher avidity and stabilized ternary complex formation enabled by the multivalent design. nih.gov

PROTAC TypeTargetRelative Degradation PotencyKey Feature
Conventional (Single-Ligand)BRD ProteinsBaseline1 POI Ligand + 1 E3 Ligand
Dual-LigandBRD Proteins~10-fold higher than conventional2 POI Ligands + 2 E3 Ligands

Another application of this concept is the creation of homobifunctional or "homo-PROTACs." In this design, two pomalidomide molecules are joined by a linker. These molecules are designed to induce the self-degradation of Cereblon (CRBN), the E3 ligase component that pomalidomide recruits. nih.gov Such tools are valuable for studying the physiological functions of CRBN itself. nih.gov

Multi-E3 Ligase Recruiting PROTACs: While the human genome encodes over 600 E3 ligases, current PROTAC development has largely focused on a small number, primarily CRBN and von Hippel-Lindau (VHL). nih.govelifesciences.org The development of a single PROTAC capable of simultaneously recruiting multiple different E3 ligases is a complex and largely theoretical concept at present. The current research emphasis is on determining the optimal E3 ligase for a given target protein. elifesciences.orgbiorxiv.org

The this compound building block is instrumental in this context. Its modularity allows for the rapid parallel synthesis of PROTAC libraries where the same POI ligand is attached to ligands for different E3 ligases (e.g., CRBN, VHL, IAP). frontiersin.orgnih.gov By comparing the degradation efficiency of these different PROTACs, researchers can identify the most effective E3 ligase for a specific target. nih.govfrontiersin.org This systematic approach, facilitated by efficient synthetic methods like click chemistry, is crucial for expanding the scope and success of targeted protein degradation. nih.gov

Investigation of Conditional and Spatiotemporally Regulated Degradation Systems

A significant challenge in therapy is minimizing off-target and off-tissue effects. frontiersin.orgresearchgate.net To address this, researchers are developing conditional PROTACs that remain inactive until activated by a specific external or internal trigger. This allows for precise control over where and when protein degradation occurs. The this compound scaffold is readily adaptable for creating these sophisticated systems.

Light-Activated PROTACs: Photopharmacology offers a powerful method for achieving spatiotemporal control. researchgate.netnih.gov This is often accomplished by "caging" the PROTAC with a photolabile protecting group (PPG). nih.gov In many designs, the essential glutarimide (B196013) nitrogen of the pomalidomide moiety is modified with a PPG, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) or nitroveratryloxycarbonyl (NVOC). nih.govfrontiersin.orgresearchgate.net This modification blocks the PROTAC's ability to bind to the CRBN E3 ligase, rendering it inert. nih.govfrontiersin.org Upon irradiation with a specific wavelength of light (e.g., UV light), the PPG is cleaved, releasing the active pomalidomide-based PROTAC, which can then induce protein degradation. nih.govresearchgate.net This strategy allows for protein degradation to be initiated in a highly localized area and at a precise moment in time. nih.govresearchgate.net

A related approach involves incorporating photoswitchable linkers, such as azobenzene, into the PROTAC structure. nih.gov These linkers can reversibly change between an inactive (cis) and an active (trans) isomer upon exposure to different wavelengths of light, acting as a reversible ON/OFF switch for degradation activity. nih.gov

Enzyme-Activated PROTACs: Another strategy for conditional activation relies on the unique biochemical environment of target cells, such as cancer cells, which often overexpress certain enzymes. acs.org In this design, the PROTAC's activity is blocked by a capping group that can be selectively cleaved by a specific intracellular enzyme. acs.org Once the PROTAC enters the target cell, the enzyme removes the blocking group, thereby activating the degrader. This approach confines the PROTAC's activity primarily to diseased cells, potentially minimizing toxicity in healthy tissues. acs.org The modular synthesis enabled by this compound is well-suited for constructing these multi-component, enzyme-responsive systems. acs.org

Activation StrategyMechanismTriggerControl Type
PhotocagingIrreversible removal of a photolabile protecting group from the pomalidomide ligand. nih.govresearchgate.netLight (e.g., UV)Spatiotemporal (Irreversible)
PhotoswitchingReversible isomerization (e.g., cis-trans) of a light-sensitive linker. nih.govSpecific wavelengths of lightSpatiotemporal (Reversible)
Enzyme ActivationCleavage of a blocking moiety by an overexpressed intracellular enzyme. acs.orgSpecific EnzymeTissue/Cell-specific (Irreversible)

Chemical Proteomics and Target Identification Utilizing Pomalidomide 5 C2 Alkyne Probes

Application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Proteome-Wide Profiling

The integration of Pomalidomide-5'-C2-alkyne into chemical proteomics is heavily reliant on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This bioorthogonal reaction forms a stable triazole linkage between the alkyne group on the pomalidomide (B1683931) probe and an azide-containing reporter tag. nih.gov Activity-based protein profiling (ABPP) is a chemical proteomic strategy that uses such probes to study protein function directly in native biological systems. nih.gov

The process involves treating cells or cell lysates with this compound, allowing the probe to bind to its cellular targets, primarily the Cereblon (CRBN) E3 ubiquitin ligase complex. After binding, the proteome is harvested, and a reporter tag containing an azide (B81097) group—such as biotin (B1667282) for affinity purification or a fluorophore for imaging—is "clicked" onto the alkyne handle of the probe. nih.gov The small size of the alkyne group is a significant advantage, as it minimizes steric hindrance, thereby increasing cell permeability and reducing interference with the natural binding interactions of the parent molecule. nih.gov This modularity allows a single alkyne-containing probe to be used with various reporter tags, enabling diverse experimental approaches without needing to synthesize new probes for each application. nih.gov

Quantitative Affinity Purification-Mass Spectrometry (AP-MS) for Identifying Direct Protein Binding Partners

Quantitative Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique used to identify proteins that interact with a specific molecule of interest. In the context of this compound, this method is used to capture and identify its direct and indirect binding partners within the cell.

In a typical AP-MS workflow, the this compound probe is first allowed to bind to its targets in a cellular lysate. Following this, the CuAAC reaction is employed to attach a biotin-azide tag. The biotinylated protein complexes are then captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.

Recent high-throughput studies have utilized this approach with various IMiD analogs to comprehensively map the CRBN interactome. ebiotrade.com One such study identified 298 interacting proteins, 270 of which were previously unknown. ebiotrade.com This research expanded the known landscape of CRBN binders beyond the well-established C2H2 zinc finger (ZF) proteins, identifying novel classes of interactors, including those with RNA recognition motifs (RRM) and kinase domains. ebiotrade.com This demonstrates the power of AP-MS to uncover the full "social network" of a drug target. ebiotrade.com

Table 1: Examples of Pomalidomide-Dependent CRBN-Binding Proteins Identified via Proteomics This table is interactive. You can sort and filter the data.

Protein Protein Family Significance Reference
PLZF Transcription Factor A pomalidomide-dependent neosubstrate. Its degradation may have anti-cancer effects in certain leukemias. nih.gov
PATZ1 Zinc Finger Protein Identified as a recurrent interactor, suggesting it is a "binding-but-not-degraded" target. ebiotrade.com
ZBED3 Zinc Finger Protein Another example of a protein that binds in the presence of the drug but is not degraded. ebiotrade.com
IRAK1 Kinase A non-ZF target, expanding the known scope of CRBN molecular glues. ebiotrade.com
TBK1 Kinase A non-ZF target, expanding the known scope of CRBN molecular glues. ebiotrade.com
PPIL4 Splicing Regulator A novel non-ZF target containing an RRM, identified via high-throughput screening. ebiotrade.com

Elucidation of Pomalidomide-Induced Neo-Substrates and Their Biological Significance

Pomalidomide and other IMiDs function as "molecular glues." They bind to CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase, and in doing so, they modify its surface to recognize and recruit proteins that it would not normally interact with. nih.govnih.gov These newly recruited proteins are termed "neo-substrates." Once bound, the E3 ligase tags the neo-substrate with ubiquitin, marking it for destruction by the proteasome.

The use of proteomic techniques has been crucial in identifying these neo-substrates. Mass spectrometry-based workflows can measure changes in protein abundance across the entire proteome after treatment with pomalidomide. nih.gov Proteins that show a significant decrease in levels are considered potential neo-substrates.

The degradation of specific neo-substrates is central to the therapeutic effects of pomalidomide, particularly in multiple myeloma. nih.govnih.gov For instance, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key mechanism behind the drug's anti-myeloma activity. nih.govresearchgate.net More recently, studies have identified promyelocytic leukemia zinc finger (PLZF) protein as a pomalidomide-specific neo-substrate, suggesting that its degradation could be therapeutically beneficial in acute promyelocytic leukemia (APL) and T-cell acute lymphoblastic leukemia (T-ALL). nih.gov

Table 2: Key Neo-Substrates of Pomalidomide and Their Biological Roles This table is interactive. You can sort and filter the data.

Neo-substrate Protein Family Disease Context Biological Significance of Degradation Reference
Ikaros (IKZF1) Transcription Factor Multiple Myeloma Anti-myeloma activity, immunomodulation. nih.govresearchgate.net
Aiolos (IKZF3) Transcription Factor Multiple Myeloma Anti-myeloma activity, immunomodulation. nih.govresearchgate.net
Casein Kinase 1α (CK1α) Kinase Myelodysplastic Syndrome Therapeutic efficacy in MDS with 5q deletion (primarily by Lenalidomide). nih.gov
GSPT1 Translation Termination Factor Acute Myeloid Leukemia Degraded by the analog CC-885, but not pomalidomide, suggesting different substrate spectra. nih.gov
PLZF Transcription Factor APL, T-ALL Pomalidomide-specific degradation leads to antiproliferative effects in cells expressing PLZF fusion proteins. nih.gov
SALL4 Transcription Factor General A known neosubstrate of IMiDs, degraded by pomalidomide. nih.gov
ARID2 Transcription Factor Multiple Myeloma Pomalidomide-induced degradation contributes to anti-myeloma effects. nih.gov

Mapping Protein-Protein Interaction (PPI) Networks and Cellular Signaling Pathways

The identification of direct binding partners and neo-substrates is the first step toward mapping the broader impact of pomalidomide on cellular networks. By understanding which proteins are recruited and which are degraded, researchers can trace the downstream consequences for protein-protein interaction (PPI) networks and critical signaling pathways.

Pomalidomide functions by stabilizing the ternary complex formed between CRBN, the drug, and the neo-substrate. acs.org Structural and biophysical studies have shown that the drug does not create entirely new interactions but rather stabilizes pre-existing, transient ones, turning labile H-bonds at the protein-protein interface into more robust interactions. acs.org This stabilization is the critical event that triggers ubiquitination and subsequent degradation.

Disrupting the cellular machinery through the degradation of key nodes has far-reaching consequences. For example, the degradation of transcription factors like IKZF1/IKZF3 alters the expression of numerous downstream genes, leading to the anti-proliferative and immunomodulatory effects seen in multiple myeloma. Furthermore, proteomic studies on pomalidomide resistance have revealed significant changes in broader cellular pathways. In pomalidomide-resistant multiple myeloma patients, there is a notable downregulation of proteins in the complement pathway and alterations in amino acid metabolism, specifically decreased levels of glycine (B1666218). nih.gov This suggests that the drug's efficacy and resistance mechanisms are intertwined with the immune system and cellular metabolic states, highlighting the importance of a network-level understanding of its mode of action. nih.gov

Table 3: Cellular Pathways and Networks Affected by Pomalidomide This table is interactive. You can sort and filter the data.

Pathway/Network Key Proteins Involved Consequence of Pomalidomide Action Reference
CRL4-CRBN Ubiquitination CRBN, DDB1, CUL4, IKZF1, IKZF3, PLZF Formation of ternary complexes leading to neo-substrate ubiquitination and degradation. nih.govnih.gov
Lymphoid Cell Development IKZF1, IKZF3 Degradation alters transcriptional programs, leading to anti-myeloma effects. nih.govresearchgate.net
Protein Translation GSPT1 Degradation by some IMiD analogs (not pomalidomide) shows potential for AML therapy. nih.gov
Complement Pathway C8A, C8B, C8G, F11 Downregulation of complement components is associated with pomalidomide resistance in MM. nih.gov
Amino Acid Metabolism - Decreased plasma glycine levels are observed in pomalidomide-resistant patients. nih.gov
Immune Cell Regulation T follicular helper cells, B cells Proportions of these immune cells are altered in resistant patients, correlating with complement and glycine levels. nih.gov

Biophysical and Structural Characterization of Pomalidomide 5 C2 Alkyne Mediated Interactions

Spectroscopic and Calorimetric Analyses of Pomalidomide-CRBN Binding and Ternary Complex Formation

The interaction between pomalidomide (B1683931) and CRBN has been characterized using various biophysical techniques, providing insights into the thermodynamics and kinetics of binding. Fluorescence-based thermal shift assays have demonstrated that pomalidomide, along with its analogs lenalidomide (B1683929) and thalidomide (B1683933), directly engages the CRBN-DDB1 complex, leading to a dose-dependent increase in the melting temperature, which is indicative of complex stabilization. researchgate.net In contrast, phthalimide (B116566), which lacks the glutarimide (B196013) moiety, does not cause a significant thermal shift, highlighting the critical role of the glutarimide ring in CRBN binding. researchgate.net

Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity of pomalidomide for CRBN. These studies reveal that pomalidomide binds to CRBN with a dissociation constant (Kd) in the nanomolar to low micromolar range. nih.gov The binding is an enthalpically driven process, characterized by a favorable change in enthalpy and an unfavorable change in entropy.

The formation of the ternary complex, consisting of the degrader molecule, CRBN, and the target protein (neosubstrate), is a key step in the mechanism of action of pomalidomide-based degraders. Biophysical assays are crucial for assessing the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one component enhances the affinity of the other, is often a hallmark of efficient degraders. nih.gov Techniques such as surface plasmon resonance (SPR) and time-resolved fluorescence energy transfer (TR-FRET) are utilized to measure the binding affinities of the individual components and the assembled ternary complex, allowing for the calculation of cooperativity factors. nih.govnih.gov For instance, studies on related IMiDs have shown that they can significantly stabilize the interaction between CRBN and its neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov

Technique Analyte Ligand Key Findings Reference
Thermal Shift AssayCRBN-DDB1PomalidomideDose-dependent stabilization of the complex researchgate.net
Isothermal Titration Calorimetry (ITC)CRBNPomalidomideNanomolar to micromolar binding affinity nih.gov
TR-FRETCRBNPomalidomide DerivativesQuantitative measurement of binding affinity nih.gov
Surface Plasmon Resonance (SPR)CRBN/NeosubstratePomalidomide-based PROTACsDetermination of binding kinetics and cooperativity nih.gov

Crystallographic and Cryo-Electron Microscopy Studies of Degrader-Induced Protein Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level insights into how pomalidomide and other IMiDs mediate the interaction between CRBN and its neosubstrates. Crystal structures of the DDB1-CRBN complex bound to pomalidomide reveal that the glutarimide moiety of the drug binds within a hydrophobic pocket of the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net This pocket is lined by three key tryptophan residues. The phthalimide ring of pomalidomide is solvent-exposed, creating a new surface that can be recognized by neosubstrates. nih.govnih.gov

Cryo-EM studies have been instrumental in visualizing the entire DDB1-CRBN complex in different functional states. These studies have revealed that in the absence of a ligand, CRBN can exist in an "open" conformation where the TBD is separated from the rest of the protein. biorxiv.orgnih.gov Upon binding of pomalidomide, CRBN undergoes a conformational change to a "closed" state, which is competent for neosubstrate binding. biorxiv.orgnih.govdigitellinc.com This allosteric regulation highlights the dynamic nature of CRBN and the crucial role of the IMiD in preparing the E3 ligase for substrate recruitment. biorxiv.orgrcsb.org

Cryo-EM structures of ternary complexes, such as DDB1-CRBN-pomalidomide-SALL4, have elucidated the specific interactions that stabilize the assembly. rcsb.org These structures show how the neosubstrate, in this case, the zinc finger domains of SALL4, docks onto the newly formed surface created by pomalidomide and CRBN. rcsb.org A cryo-EM structure of a DDB1-CRBN-pomalidomide complex with a synthetic zinc finger degron, SD40, further details the molecular basis for the induced interaction, revealing the precise contacts that confer specificity. rcsb.orgpdbj.org

PDB ID Technique Complex Resolution (Å) Key Insights Reference
8D81Cryo-EMCereblon-DDB1 bound to Pomalidomide3.9Shows pomalidomide-induced closed conformation of CRBN rcsb.org
8TNPCryo-EMDDB1-CRBN-Pomalidomide-SD403.3Reveals the interface of a pomalidomide-induced ternary complex with a synthetic degron rcsb.orgpdbj.org
8U17X-ray CrystallographyDDB1-CRBN-SALL4(ZF1,2)-long bound to Pomalidomide2.8Details the interactions in a ternary complex with the neosubstrate SALL4 rcsb.org

Computational Approaches for Molecular Docking, Dynamics, and Binding Free Energy Calculations

Computational methods are increasingly being used to complement experimental studies and to guide the design of novel pomalidomide-based degraders. Molecular docking simulations are employed to predict the binding mode of pomalidomide and its derivatives within the CRBN binding pocket. researchgate.netnih.govnih.gov These simulations have successfully replicated the binding pose observed in crystal structures, with the glutarimide moiety buried in the hydrophobic pocket and the phthalimide ring oriented towards the solvent. researchgate.netnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interactions and can be used to assess the stability of the pomalidomide-CRBN complex and the resulting ternary complexes over time. nih.gov MD simulations have been used to study the conformational changes in CRBN upon ligand binding and to understand how these changes facilitate neosubstrate recruitment. nih.gov These simulations can also reveal the role of water molecules in mediating interactions at the protein-protein interface, which can be crucial for the stability of the ternary complex. nih.gov

Binding free energy calculations, such as those based on the molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) method, are used to estimate the strength of the interactions between pomalidomide, CRBN, and the neosubstrate. researchgate.net These calculations can help to rationalize the observed binding affinities and to predict the effects of modifications to the pomalidomide scaffold or the linker, thereby aiding in the optimization of PROTACs. researchgate.net

Computational Method System Studied Key Application Reference
Molecular DockingPomalidomide derivatives with CRBNPredicting binding modes and informing compound design researchgate.netnih.gov
Molecular Dynamics (MD) SimulationsPomalidomide-CRBN-Neosubstrate complexesAssessing complex stability and conformational dynamics nih.govnih.gov
Binding Free Energy CalculationsPomalidomide analogs with CRBNEstimating binding affinities and guiding optimization researchgate.net

Conformational Landscape and Allosteric Modulation in Pomalidomide-CRBN-Substrate Assemblies

The binding of pomalidomide to CRBN induces significant conformational changes that are essential for its function in recruiting neosubstrates. As revealed by cryo-EM studies, CRBN exists in a dynamic equilibrium between an "open" and a "closed" conformation. biorxiv.orgnih.gov Pomalidomide binding shifts this equilibrium towards the closed state, which is the conformation required for productive engagement with neosubstrates. biorxiv.orgdigitellinc.com This allosteric mechanism ensures that the E3 ligase is activated for neosubstrate degradation only in the presence of the IMiD.

The conformational landscape of the ternary complex is also highly dynamic. The flexibility of the linker in pomalidomide-based PROTACs plays a critical role in allowing the target protein and CRBN to adopt a productive orientation for ubiquitination. acs.org The nature of the linker can influence the stability and conformation of the ternary complex, which in turn affects the efficiency of protein degradation. sigmaaldrich.com

Furthermore, the interactions within the ternary complex can exhibit cooperativity, where the binding of the neosubstrate and the pomalidomide-CRBN complex is mutually reinforcing. nih.gov This positive cooperativity is a key determinant of the efficiency of many successful degraders. The structural basis for this cooperativity lies in the extensive protein-protein and protein-ligand interactions that are formed upon assembly of the ternary complex. nih.gov Understanding the conformational landscape and the allosteric modulation within these assemblies is crucial for the rational design of more potent and selective protein degraders based on the Pomalidomide-5'-C2-alkyne scaffold.

Compound and Protein List

NameTypeFunction/Role
This compoundSmall MoleculeCRBN ligand with alkyne linker for PROTAC synthesis
PomalidomideSmall MoleculeImmunomodulatory drug, CRBN ligand
LenalidomideSmall MoleculeImmunomodulatory drug, CRBN ligand
ThalidomideSmall MoleculeImmunomodulatory drug, CRBN ligand
PhthalimideSmall MoleculeInactive analog of thalidomide
Cereblon (CRBN)ProteinE3 ubiquitin ligase substrate receptor
DDB1ProteinComponent of the CUL4-DDB1 E3 ubiquitin ligase complex
Ikaros (IKZF1)ProteinNeosubstrate of CRBN, transcription factor
Aiolos (IKZF3)ProteinNeosubstrate of CRBN, transcription factor
SALL4ProteinNeosubstrate of CRBN, transcription factor
SD40ProteinSynthetic zinc finger degron
PROTACSmall MoleculeProteolysis-targeting chimera
MZ1Small MoleculePROTAC targeting BRD4 to VHL
VHLProteinE3 ubiquitin ligase substrate receptor
BRD4ProteinBromodomain-containing protein, a target for degradation

Future Prospects and Innovations in Pomalidomide 5 C2 Alkyne Research

Exploration of Novel E3 Ligases and Their Ligands for Alkyne-Tagged Degrader Probes

The majority of current TPD strategies, including those utilizing pomalidomide-based probes, rely on a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov Pomalidomide (B1683931) and its analogues, known as immunomodulatory drugs (IMiDs), bind to CRBN, inducing the degradation of specific neo-substrate proteins. nih.govstrath.ac.uk The success of these CRBN-based degraders has spurred significant interest in exploring the vast landscape of over 600 E3 ligases in the human genome to expand the repertoire of targeted protein degradation.

Future research will focus on identifying and validating new E3 ligases that can be recruited for TPD. This involves discovering or designing small molecule ligands for these novel E3 ligases. Once a new E3 ligase ligand is identified, it can be functionalized with an alkyne group, creating a new generation of "alkyne-tagged degrader probes" analogous to Pomalidomide-5'-C2-alkyne. These new probes will be essential for several reasons:

Overcoming Resistance: Tumor cells can develop resistance to CRBN-based degraders by downregulating CRBN expression. Having a panel of degraders that recruit different E3 ligases would provide alternative therapeutic avenues.

Tissue-Specific Degradation: Different cell types express varying levels of specific E3 ligases. By using probes that bind to tissue-specific E3 ligases, it may be possible to achieve more selective protein degradation in target tissues while sparing others.

Expanding the Degradable Proteome: Some proteins may not be efficiently degraded when brought into proximity with CRBN. Recruiting a different E3 ligase with a distinct substrate recognition domain might lead to the successful degradation of previously intractable targets. For instance, researchers have developed specific and non-genetic inhibitors of apoptosis protein [IAP]-dependent Protein Erasers (SNIPERs) that recruit the cIAP1 E3 ligase. nih.gov

The development of these novel alkyne-tagged probes will follow a similar logic to this compound, serving as building blocks for the synthesis of new PROTAC libraries. sigmaaldrich.com

Integration with Orthogonal Bioorthogonal Chemistries for Multifunctional Probes

The terminal alkyne on this compound makes it amenable to "click chemistry," a class of bioorthogonal reactions known for their high efficiency and specificity in biological environments. nih.govnih.gov The most common click reaction used with alkyne-tagged probes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmedchemexpress.com This allows for the straightforward ligation of the pomalidomide-E3 ligase ligand to a target protein ligand that has been functionalized with an azide (B81097) group. medchemexpress.com

A significant area of future innovation lies in the integration of this alkyne-azide chemistry with other, orthogonal bioorthogonal reactions. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govrsc.org By equipping a pomalidomide-based probe with multiple, distinct bioorthogonal handles, it will be possible to create multifunctional probes for advanced applications.

For example, a probe could be synthesized with both an alkyne and a tetrazine group. The alkyne could be used to attach the probe to a target protein ligand, while the tetrazine could react with a trans-cyclooctene (B1233481) (TCO)-modified fluorescent dye or imaging agent. This would allow for simultaneous protein degradation and in vivo imaging of the degrader molecule itself or its target. This approach, known as pre-targeting, is a growing area of interest for molecular imaging and therapy. nih.gov

The development of such multifunctional probes will enable researchers to:

Track the biodistribution and pharmacokinetics of degraders in real-time.

Confirm target engagement in living cells and organisms.

Develop "theranostic" agents that combine therapeutic (degradation) and diagnostic (imaging) functions in a single molecule.

Strategies for Enhancing Potency and Specificity in Targeted Protein Degradation

Future strategies to enhance the potency and specificity of degraders built from alkyne-tagged probes will focus on several key areas:

Linker Optimization: The length, composition, and attachment points of the linker are critical. Researchers are moving beyond simple polyethylene (B3416737) glycol (PEG) or alkyl chains to explore more rigid or conformationally constrained linkers. The goal is to orient the E3 ligase and target protein in a way that maximizes the efficiency of ubiquitin transfer.

Allosteric Modulation: Instead of simply tethering the proteins together, next-generation degraders may be designed to induce allosteric changes in the E3 ligase or the target protein, leading to a more stable and productive ternary complex.

Macrocyclization: Constraining the flexible PROTAC molecule through macrocyclization can lock it into its bioactive conformation. nih.gov This can lead to increased potency and improved selectivity for the desired ternary complex. nih.gov

Ligand Affinity Tuning: The discovery that pomalidomide is a more potent CRBN ligand than its predecessor thalidomide (B1683933), due to an additional hydrogen bond, highlights the importance of optimizing ligand affinity. strath.ac.uk Fine-tuning the affinity of both the E3 ligase ligand and the target protein ligand is crucial for achieving the desired degradation profile.

By systematically exploring these parameters, often through the synthesis and screening of large compound libraries, researchers can develop degraders with significantly improved potency and a more precise spectrum of activity. sigmaaldrich.com

Automation and High-Throughput Methodologies in Chemical Probe and Degrader Discovery

The optimization of PROTACs and other protein degraders has traditionally been a laborious, empirical process, requiring the individual synthesis and testing of many analogues. strath.ac.uk To accelerate this process, the field is increasingly adopting automation and high-throughput methodologies. This compound and similar alkyne-functionalized building blocks are ideally suited for these approaches.

Key innovations in this area include:

Solid-Phase Synthesis: Attaching the initial building block (e.g., the pomalidomide ligand) to a solid support allows for the rapid and efficient addition of different linkers and target ligands in a modular fashion. This facilitates the creation of large, diverse libraries of degraders. nurixtx.com

Plate-Based Synthesis: Performing chemical reactions in multi-well plates allows for the parallel synthesis of hundreds or thousands of compounds simultaneously. nurixtx.com

Direct-to-Biology (D2B) Screening: This approach involves screening the crude products of parallel synthesis directly in biological assays without the time-consuming step of purification. strath.ac.uknurixtx.com This allows for the rapid identification of active "hits" from large libraries, which can then be prioritized for more detailed study. nurixtx.com Pilot studies have shown a good correlation between the activity of crude and purified compounds, validating this time- and resource-saving strategy. nurixtx.com

High-Throughput Screening (HTS): The development of robust, automated cell-based assays, such as those using HiBiT protein tagging technology, allows for the rapid quantification of protein degradation across thousands of compounds. nurixtx.com

These automated and high-throughput platforms will be invaluable for exploring the vast chemical space of protein degraders, enabling researchers to quickly identify optimal combinations of E3 ligase ligands, linkers, and target ligands for any given protein of interest. strath.ac.uknurixtx.com

Advancing Fundamental Biological Understanding Through this compound Tools

Beyond their therapeutic potential, chemical probes derived from this compound are powerful tools for basic biological research. nih.gov The ability to selectively eliminate a specific protein from a cell allows researchers to study its function with a high degree of temporal control, a method often referred to as "chemical knockdown."

The use of these tools is advancing our fundamental understanding of biology in several ways:

Target Validation: By degrading a protein suspected of being involved in a disease process, researchers can rapidly assess the therapeutic potential of targeting that protein.

Uncovering Novel Biology: The initial discovery that immunomodulatory drugs like pomalidomide function by inducing the degradation of neo-substrates was a landmark finding that opened up the entire field of molecular glue degraders. nih.govstrath.ac.uk This demonstrates how studying the effects of these molecules can lead to unexpected and fundamental biological insights.

Mapping the "Degradable" Proteome: By systematically creating degraders for a wide range of proteins, researchers are beginning to understand which proteins are amenable to degradation via the ubiquitin-proteasome system. This was exemplified by a study that screened thousands of zinc finger (ZF) containing proteins and found that pomalidomide was a potent degrader for a small subset, including IKZF1 and IKZF3. nih.gov

Chemical Proteomics: Alkyne-tagged probes can be used in chemical proteomics workflows. nih.gov After metabolic incorporation or binding to their target, the alkyne handle can be used to "click" on a reporter tag (like biotin), allowing for the enrichment and identification of interacting proteins by mass spectrometry. This can help to elucidate the cellular pathways and protein networks in which the target protein is involved.

By providing a means to acutely and selectively deplete proteins, this compound and the next generation of degrader probes will continue to be indispensable tools for dissecting complex biological processes.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Pomalidomide-5'-C2-alkyne?

Synthesis of this compound typically involves modular organic synthesis, leveraging alkyne-functionalized intermediates. Key steps include:

  • Functionalization : Introduce the alkyne moiety at the C2 position via Sonogashira coupling or similar cross-coupling reactions, ensuring regioselectivity .
  • Purification : Use column chromatography (e.g., silica gel) or preparative HPLC to isolate the compound, followed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation .
  • Purity Assessment : Quantify impurities via reversed-phase HPLC with UV detection (λ = 254 nm) and report batch-specific details (manufacturer, purity ≥95%, storage conditions) to ensure reproducibility .

Q. Which analytical techniques are critical for assessing the stability and reactivity of this compound in biological systems?

  • Stability Studies : Conduct accelerated degradation experiments under varying pH (e.g., 1.2–7.4), temperature (4–37°C), and oxidative conditions (H2O2), analyzed via LC-MS .
  • Reactivity Profiling : Use click chemistry (e.g., azide-alkyne cycloaddition) to evaluate functional group compatibility. Monitor reaction kinetics using UV-Vis spectroscopy or fluorescence quenching .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS, reporting enzyme sources and batch numbers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Variable Selection : Systematically modify the alkyne linker length (C2 vs. C3), substituents (electron-withdrawing/donating groups), and stereochemistry. Use molecular docking to prioritize targets (e.g., cereblon E3 ligase) .
  • Biological Assays :
    • In vitro : Measure IC50 values in cancer cell lines (e.g., MM.1S multiple myeloma) using MTT assays, with controls for solvent effects (DMSO ≤0.1%) .
    • In vivo : Administer derivatives in xenograft models, monitoring tumor volume and biomarker expression (e.g., IL-2, TNF-α) via ELISA .
  • Data Validation : Replicate results across ≥3 independent experiments, applying ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How should researchers resolve contradictions in reported data on this compound’s pharmacokinetic (PK) properties?

  • Source Evaluation : Cross-validate studies from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and exclude non-academic databases (e.g., commercial websites) .
  • Methodological Audit : Compare protocols for plasma protein binding (equilibrium dialysis vs. ultrafiltration), dose regimens, and bioanalytical techniques (e.g., LC-MS/MS sensitivity) .
  • Contextual Factors : Account for interspecies differences (e.g., murine vs. human CYP450 isoforms) and formulation excipients affecting bioavailability .

Q. What theoretical frameworks are suitable for modeling the molecular interactions of this compound with target proteins?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate binding dynamics at the cereblon-pomalidomide interface, focusing on hydrogen bonding and π-π stacking interactions .
  • Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability, using GROMACS or AMBER .
  • Validation : Correlate computational results with experimental data (e.g., X-ray crystallography of protein-ligand complexes) and adjust force fields for accuracy .

Methodological Best Practices

  • Literature Integration : Use SciFinder or Reaxys to compile SAR data, filtering for studies with rigorous statistical analysis and ≥3 biological replicates .
  • Reproducibility : Document all experimental parameters (e.g., reaction stoichiometry, incubation times) and share raw data via repositories like Zenodo .
  • Ethical Compliance : Adhere to ICMJE guidelines for chemical safety reporting (e.g., toxicity, disposal protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.